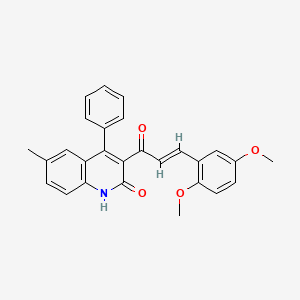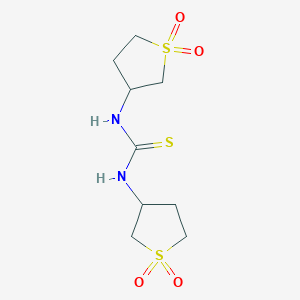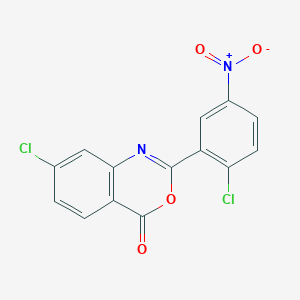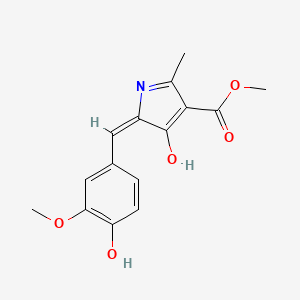
(2E)-3-(2,5-dimethoxyphenyl)-1-(2-hydroxy-6-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system
Métodos De Preparación
The synthesis of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves a multi-step reaction process. One common synthetic route includes the Claisen-Schmidt condensation reaction, where 4′-aminoacetophenone reacts with 2,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. This reaction forms an intermediate chalcone, which is then subjected to amidation with succinic anhydride in ethanol using pyridine as a catalyst .
Análisis De Reacciones Químicas
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating diseases such as cancer, malaria, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and cell division. It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar compounds to 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one include:
3-(3,4-Dimethoxyphenyl)propionic acid: Known for its antioxidant properties and used in various chemical syntheses.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Utilized in the synthesis of bioactive molecules and materials science.
The uniqueness of 3-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1,2-dihydroquinolin-2-one lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C27H23NO4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
3-[(E)-3-(2,5-dimethoxyphenyl)prop-2-enoyl]-6-methyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H23NO4/c1-17-9-12-22-21(15-17)25(18-7-5-4-6-8-18)26(27(30)28-22)23(29)13-10-19-16-20(31-2)11-14-24(19)32-3/h4-16H,1-3H3,(H,28,30)/b13-10+ |
Clave InChI |
NPPBTXBNPQRUIG-JLHYYAGUSA-N |
SMILES isomérico |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)/C=C/C4=C(C=CC(=C4)OC)OC |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C=CC4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11615626.png)

![Benzamide, 2-bromo-3,4,5-trimethoxy-N-[6-(methylsulfonyl)-2-benzothiazolyl]-](/img/structure/B11615633.png)
![N'-[(1E)-1-(3,4-Dimethyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-5-YL)ethylidene]benzenesulfonohydrazide](/img/structure/B11615640.png)

![5-(4-methoxyphenyl)-1,3-dimethyl-6-(naphthalen-1-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11615656.png)
![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B11615662.png)
![ethyl 4-[(7Z)-7-(3-bromobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11615668.png)

![7-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11615680.png)
![(4-fluorophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone](/img/structure/B11615687.png)
![3-((5Z)-5-{[2-(4-Methyl-1-piperazinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11615713.png)

![1-(9H-carbazol-9-yl)-2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B11615724.png)
